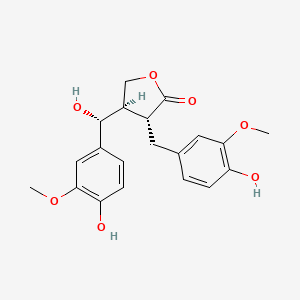

5-Allohydroxymatairesinol

Description

Stereochemical Considerations and Diastereomeric Relationships of 5-Allohydroxymatairesinol

The chemical structure of this compound is complex due to the presence of multiple chiral centers, which leads to the existence of various stereoisomers. ontosight.ai Stereoisomers are compounds with the same molecular formula and sequence of bonded atoms but with different three-dimensional orientations of their atoms in space. uou.ac.in The specific stereochemistry of this compound is critical to its identity and is defined by the arrangement of its substituents around these chiral centers.

The IUPAC name for this compound is (3R,4R)-Dihydro-4-((R)-hydroxy(4-hydroxy-3-methoxyphenyl)methyl)-3-((4-hydroxy-3-methoxyphenyl)methyl)-2(3H)-furanone. ontosight.ai This nomenclature precisely describes the absolute configuration at its three defined stereocenters. ontosight.ainih.gov

In nature, this compound exists as one of two primary diastereomers of 7-hydroxymatairesinol. academie-sciences.frresearchgate.net Diastereomers are stereoisomers that are not mirror images of one another. uou.ac.in The two main diastereomers found in sources like Norway spruce are:

This compound , also referred to as allo-HMR or HMR 1. researchgate.netscite.ai Its absolute configuration is (7R,8R,8'R). researchgate.netscite.ai

7-Hydroxymatairesinol , also referred to as HMR or HMR 2. researchgate.netscite.ai Its absolute configuration is (7S,8R,8'R). scite.ai

While both are often present, their ratio can vary significantly from one tree to another and even within different parts of a single tree. researchgate.netresearchgate.net In many cases, this compound is the minor isomer of the pair. researchgate.netscite.ai The distinct spatial arrangement of the hydroxyl group at the C7 position differentiates these two molecules and influences their chemical and physical properties.

Table 2: Comparison of Hydroxymatairesinol (B1246089) Diastereomers

| Feature | This compound (allo-HMR) | 7-Hydroxymatairesinol (HMR) |

|---|---|---|

| Common Name | allo-hydroxymatairesinol scite.ai | hydroxymatairesinol scite.ai |

| Systematic Name | (7R,8R,8'R)-(-)-7-allo-hydroxymatairesinol researchgate.net | (7S,8R,8'R)-(-)-7-hydroxymatairesinol researchgate.netscite.ai |

| Configuration | The hydroxyl group at the C7 position has an 'R' configuration. | The hydroxyl group at the C7 position has an 'S' configuration. |

| Relative Abundance | Often the minor isomer in natural sources. researchgate.netscite.ai | Often the major isomer in natural sources. scite.ai |

Structure

2D Structure

3D Structure

Properties

CAS No. |

81623-30-5 |

|---|---|

Molecular Formula |

C20H22O7 |

Molecular Weight |

374.4 g/mol |

IUPAC Name |

(3R,4R)-4-[(R)-hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one |

InChI |

InChI=1S/C20H22O7/c1-25-17-8-11(3-5-15(17)21)7-13-14(10-27-20(13)24)19(23)12-4-6-16(22)18(9-12)26-2/h3-6,8-9,13-14,19,21-23H,7,10H2,1-2H3/t13-,14+,19+/m1/s1 |

InChI Key |

UKHWOLNMBQSCLJ-TYILLQQXSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@@H]2[C@H](COC2=O)[C@H](C3=CC(=C(C=C3)O)OC)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2C(COC2=O)C(C3=CC(=C(C=C3)O)OC)O)O |

Origin of Product |

United States |

Natural Occurrence and Distribution of 5 Allohydroxymatairesinol

Botanical Sources and Distribution Patterns

The knotwood of Picea species, especially the Norway spruce (Picea abies), stands out as the most significant natural reservoir of 5-allohydroxymatairesinol. google.comnih.govresearchgate.net Knotwood, the dense, dark wood tissue at the base of branches embedded within the tree trunk, contains exceptionally high concentrations of lignans (B1203133), with hydroxymatairesinol (B1246089) isomers being predominant. nih.govresearchgate.netresearchgate.net Specifically, the two isomers of hydroxymatairesinol can constitute over 70% of the total lignans found in the hydrophilic extracts of P. abies knotwood. google.com Research has shown that lignans can comprise between 2% and 24% of the dry weight of Norway spruce knotwood. nih.govresearchgate.netresearchgate.net One of the main lignans identified in these knots is hydroxymatairesinol, which exists as a mixture of two diastereoisomers: (-)-7-allohydroxymatairesinol (the minor isomer) and (-)-7-hydroxymatairesinol (the major isomer). researchgate.net

The concentration of these lignans, including this compound, is notably higher in the knotwood compared to the sapwood and heartwood of the stem, where the levels are considered negligible. nih.govresearchgate.net This high concentration makes knots a prime material for the extraction of these compounds. researchgate.net

While most prominent in Picea abies, this compound and related lignans are also present in other coniferous trees. google.comgoogle.com Various species within the Picea (spruces), Abies (firs), and Pinus (pines) genera contain a diverse profile of lignans in their knotwood. researchgate.net For instance, several other spruce species also contain hydroxymatairesinol as a major lignan (B3055560). researchgate.net The specific composition and concentration of these lignans can vary significantly between different coniferous species. researchgate.netgoogle.com

Table 1: Presence of Hydroxymatairesinol (HMR) in Selected Agricultural Products*

| Food Source | Presence Detected |

| Linseeds | Yes researchgate.net |

| Sesame Seeds | Yes researchgate.net |

| Cereal Brans | Yes researchgate.net |

| Nuts | Yes researchgate.net |

| Camelina Seeds | Yes researchgate.net |

Note: In food science literature, this compound is often grouped with its isomer and referred to as hydroxymatairesinol (HMR).

Factors Influencing Accumulation in Plant Tissues

The concentration of this compound in plant tissues is not static but is influenced by a combination of genetic predispositions and environmental conditions. science.govmdpi.comcid-inc.com

The genetic makeup of a plant is a primary determinant of its capacity to synthesize and accumulate specific secondary metabolites, including lignans. science.gov This inherent genetic potential is then modulated by a host of environmental factors. mdpi.comcid-inc.com

For trees like the Norway spruce, geographical location plays a significant role. Studies have shown that the total concentration of lignans in knotwood can be substantially higher in trees from northern latitudes compared to those in southern locations. For example, Norway spruce in a northern Finnish site had a lignan concentration of approximately 14% of the dry mass, whereas a southern site showed about 5.4%. researchgate.net

Other environmental variables that generally influence the accumulation of plant secondary metabolites include:

Light: Light intensity and duration (photoperiod) can regulate the biosynthesis of phenolic compounds. mdpi.com

Temperature: Temperature fluctuations can affect enzymatic reactions crucial for metabolite production. mdpi.comcid-inc.com

Soil Conditions: Factors such as soil moisture, nutrient availability, and pH can impact plant health and its production of secondary metabolites. science.govmdpi.comcid-inc.comresearchgate.net

Stress Factors: Biotic and abiotic stresses, such as drought, pest attacks, or physical damage, can trigger defense mechanisms in plants, often leading to an increased production of protective compounds like lignans. cid-inc.com

The distribution of this compound is highly specific to certain plant tissues. As established, the highest concentrations are found in the knotwood of coniferous trees like the Norway spruce. nih.govresearchgate.netresearchgate.net In stark contrast, the heartwood and sapwood of the main stem contain only negligible amounts of this lignan. nih.govresearchgate.net

Within the tree, there is also variation along the stem. In mature Norway spruce, lignan concentrations in knots tend to be highest near the base of the living crown. researchgate.net The concentration remains relatively consistent from the middle of the tree stem out into the base of the branches, but then decreases dramatically further out in the branches themselves. researchgate.net Lignans have also been detected in other plant parts, such as leaves, although the accumulation of allelochemicals can also occur in soil through litter decay. researchgate.net In agricultural products like cereals, lignans are primarily concentrated in the outer bran layer. researchgate.net

Table 2: Relative Distribution of Hydroxymatairesinol Isomers in Picea abies

| Plant Tissue | Relative Concentration |

| Knotwood | Very High nih.govresearchgate.netresearchgate.net |

| Heartwood | Negligible nih.govresearchgate.net |

| Sapwood | Negligible nih.govresearchgate.net |

| Outer Branches | Low researchgate.net |

Isolation and Extraction Methodologies for 5 Allohydroxymatairesinol

Conventional Extraction Techniques

Conventional methods are foundational techniques that often involve simple solid-liquid extraction principles. While sometimes requiring longer extraction times and larger solvent volumes, they remain relevant due to their simplicity and satisfactory extraction rates for lignans (B1203133). mdpi.com

Maceration and Soxhlet Extraction

Maceration is a straightforward process involving the soaking of plant material in a solvent for a specified period, allowing the soluble phytochemicals to diffuse into the solvent. researchgate.net It is a simple and effective method, particularly suitable for thermolabile components as it is typically conducted at room temperature. researchgate.net However, it can be time-consuming and may have lower extraction efficiency compared to other methods. researchgate.net

Soxhlet extraction represents a more efficient conventional approach, utilizing a specialized apparatus to continuously wash the plant material with a fresh portion of distilled solvent. rsc.org This technique is more efficient than maceration, requiring less solvent and time. researchgate.net The repeated washing shifts the mass transfer equilibrium, enhancing the extraction of the target compounds. rsc.org Soxhlet extraction is frequently cited as a standard method for the extraction of 7-hydroxymatairesinol (HMR) isomers from Norway spruce biomass, often employing solvents such as acetone (B3395972) or aqueous mixtures of acetone and ethanol (B145695). ncsu.eduresearchgate.net The main drawback is the prolonged exposure of the extract to heat, which can potentially degrade thermally sensitive compounds. researchgate.net

Table 1: Comparison of Maceration and Soxhlet Extraction

| Feature | Maceration | Soxhlet Extraction |

| Principle | Soaking and diffusion at room temperature | Continuous extraction with fresh, heated solvent |

| Efficiency | Lower, time-consuming | Higher, more efficient use of solvent |

| Temperature | Room temperature | Boiling point of the solvent |

| Suitability | Good for thermolabile compounds | Risk of thermal degradation for sensitive compounds |

| Solvent Use | Requires larger volumes | More economical use of solvent through recycling |

| Application | General lignan (B3055560) extraction | Commonly used for HMR from spruce knots ncsu.eduresearchgate.net |

Optimisation of Solvent Systems (e.g., Aqueous Alcohols)

The choice of solvent is a critical parameter in the extraction of lignans like 5-allohydroxymatairesinol. The polarity of the solvent must be matched with the physicochemical properties of the target compound. mdpi.com Lignans are generally lipophilic polyphenols, while their glycosides are more hydrophilic. mdpi.com For this compound and its isomer, which are present in their free form in spruce knots, polar solvents are effective. researchgate.net

Aqueous mixtures of alcohols, such as ethanol and methanol (B129727), are particularly effective and commonly used for lignan extraction. mdpi.com Adding water to the alcohol can enhance extraction efficiency by lowering the surface tension and polarity of the water, which facilitates better penetration into the plant matrix. mdpi.com Research has shown that aqueous ethanol can effectively extract lignans, and this solvent system is often preferred for isolating compounds intended for biological studies due to ethanol's lower toxicity compared to methanol. researchgate.netmdpi.com The optimization of parameters such as solvent concentration, temperature, and extraction time is crucial to maximize the yield. For example, studies on other plant materials have shown that an optimal ethanol concentration, often in the range of 50-80%, can significantly improve the recovery of phenolic compounds. frontiersin.org

Advanced Extraction Techniques

To overcome the limitations of conventional methods, advanced extraction techniques have been developed. These methods often incorporate auxiliary energy sources (like high pressure, microwaves, or supercritical fluids) to improve efficiency, reduce extraction time, and lower solvent consumption. mdpi.com

Accelerated Solvent Extraction (ASE)

Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), is a rapid technique that uses conventional solvents at elevated temperatures and pressures. mdpi.com These conditions keep the solvent in a liquid state above its normal boiling point, which decreases solvent viscosity and increases its penetration into the sample matrix, resulting in faster and more efficient extractions. mdpi.com

ASE has been successfully applied to extract lignans from various parts of Norway spruce. One study investigated the extractive content of spruce stump samples using ASE with a sequential extraction of n-hexane followed by hot water. The study quantified total lignans, with 7-hydroxymatairesinol (HMR) being the most abundant.

Table 2: ASE Parameters and Lignan Yield from Norway Spruce Stumps

| Parameter | Value |

| Apparatus | Dionex Accelerated Solvent Extractor (ASE 100) |

| Solvents | 1. n-hexane (for lipophilics) 2. Water (for hydrophilics) |

| Temperature | 120 °C |

| Pressure | 1500 psi |

| Static Time | 10 min |

| Findings | After 12 weeks of storage, the total amount of lignans was 17.0 mg/g of dry matter in stump heart samples, with 7-hydroxymatairesinol (HMR) isomers accounting for 53% of the identified hydrophilic extractives. nih.gov |

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and the sample matrix, which accelerates the release of target compounds into the solvent. The direct and efficient heating can disrupt plant cell walls, enhancing mass transfer and significantly reducing extraction time and solvent volume compared to conventional methods. researcher.life

While specific studies quantifying this compound using MAE are limited, research on the extraction of total phenolics from Picea abies bark demonstrates the technique's effectiveness. A study optimized MAE parameters to maximize the yield of polyphenolic substances using ethanol as a solvent. The findings indicated that higher temperatures and smaller particle sizes increased the yield of extracted polyphenols.

Table 3: MAE Optimization for Polyphenols from Spruce Bark

| Parameter | Range/Value | Optimal Condition/Finding |

| Solvent | 96.6% Ethanol | - |

| Temperature | 60, 80, 100 °C | Higher temperature (100 °C) gave the highest yield. |

| Time | 3 - 20 min | The effect was complex; yield peaked at 10 min for 1mm particles but then decreased. researchgate.net |

| Particle Size | 0.3, 1.0, 2.5 mm | Smaller particle size (0.3 mm) resulted in a higher yield. |

| Highest Yield | - | 7.04% extractive yield was achieved at 100 °C after 10 min with 1.0 mm particles. researchgate.net |

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is a green extraction technology that uses a fluid above its critical temperature and pressure (a supercritical fluid) as the solvent. Carbon dioxide (CO₂) is the most commonly used supercritical fluid due to its mild critical point (31.1 °C, 73.8 bar), non-toxicity, and non-flammability. The solvating power of supercritical CO₂ can be tuned by changing the pressure and temperature, allowing for selective extraction. For polar compounds like lignans, a polar co-solvent such as ethanol or methanol is often added to the CO₂ to increase its solvating power. mdpi.com

SFE has been demonstrated as a viable technique for the separation of lignans from coniferous knotwood extracts. A study utilizing Supercritical Fluid Chromatography (SFC), which is based on the same principles as SFE, successfully isolated high-purity lignans from a spruce knotwood extract. This research highlights the potential of SFE for producing high-purity 5-hydroxymatairesinol. mdpi.com

Research Findings:

Technique: Supercritical Fluid Chromatography (SFC) was used for the separation of lignans from a crude acetone extract of spruce knotwood. mdpi.com

Mobile Phase: A gradient of carbon dioxide and methanol was employed. mdpi.com

Result: The method allowed for the semi-preparative separation of 14 individual compounds. Notably, 5-hydroxymatairesinol (isomers not distinguished in the final yield figure) was obtained with a purity of 99% and a yield representing over 50% of the dry extract weight. mdpi.com This demonstrates the high selectivity and efficiency of supercritical fluid technology for isolating this class of compounds.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction (UAE) is a prominent green extraction technique that utilizes high-frequency sound waves (>20 kHz) to facilitate the extraction of bioactive compounds from plant materials. nih.gov The process works through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the solvent. This phenomenon generates intense local pressures and temperatures, creating microjets and shockwaves that disrupt plant cell walls, thereby enhancing solvent penetration and accelerating the mass transfer of target compounds like this compound into the extraction medium. nih.govmdpi.com

Compared to conventional methods, UAE offers significant advantages, including reduced extraction times, lower solvent consumption, and increased extraction yields, often while operating at lower temperatures, which helps to prevent the degradation of thermolabile compounds. mdpi.commdpi.com

Detailed research findings from studies on related lignans demonstrate the effectiveness of UAE. Key parameters such as solvent type, solvent-to-material ratio, extraction time, temperature, and ultrasonic frequency are optimized to maximize recovery. For instance, studies on dibenzylbutyrolactone lignans showed that a 70% aqueous ethanol solution, a 20:1 solvent-to-material ratio, and a 20-minute extraction time at 30°C and 40 kHz were optimal. japsonline.com Another study on lignans from Linum species identified ethyl methyl ketone and dimethyl carbonate as superior green solvents for achieving high purity and recovery. mdpi.comnih.gov

Table 1: Optimized UAE Parameters for Lignan Extraction from Various Plant Sources

| Plant Source | Target Lignans | Optimal Solvent | Solvent-to-Material Ratio | Time (min) | Temperature (°C) | Frequency (kHz) | Reference |

|---|---|---|---|---|---|---|---|

| Hemistepta lyrata | Tracheloside, Hemislienoside, Arctiin | 70% Aqueous Ethanol | 20:1 (v/w) | 20 | 30 | 40 | japsonline.com |

| Zanthoxylum armatum | (-)-Fargesin, Sesamin, L-Asarinin | 20% n-propanol / 24% (NH₄)₂SO₄ | 15:1 (w/w) | 55 | 40 | Not Specified | mdpi.com |

| Flaxseed Meal | Secoisolariciresinol (B192356) diglucoside (SDG) | 30% Isopropanol / 9% NaOH | 52:1 (mL/g) | 39 | 40 | Not Specified | oup.com |

| Linum species | Justicidin B, 6-Methoxypodophyllotoxin | Ethyl methyl ketone, Dimethyl carbonate | 400:1 (v/w) | 5 | Room Temp. | Not Specified | mdpi.com |

Novel Extraction Strategies

To overcome the limitations of both conventional and established modern techniques, novel extraction strategies are being explored. These methods aim to further enhance extraction efficiency, selectivity, and sustainability, offering promising avenues for the high-purity isolation of this compound.

Application of Ionic Liquids for Enhanced Recovery

Ionic liquids (ILs) are a class of organic salts with low melting points (typically below 100°C) that are gaining recognition as green solvents for the extraction of natural products. rsc.org Their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make them attractive alternatives to volatile organic solvents. rsc.orgmdpi.com

The mechanism by which ILs enhance the extraction of polyphenolic compounds like lignans involves various molecular interactions, including hydrogen bonding, hydrophobic interactions, and π-π interactions between the IL ions and the target analytes. mdpi.com This allows for the efficient dissolution of plant cell wall components and the solubilization of the target compounds. Research has shown that both the anions and cations of the ILs influence extraction efficiency, with certain structures, such as those with electron-rich aromatic π-systems, providing enhanced recovery. nih.gov

Table 2: Application of Ionic Liquids in the Extraction of Phenolic Compounds

| Plant Source | Target Compounds | Ionic Liquid System | Extraction Method | Key Findings | Reference |

|---|---|---|---|---|---|

| Acanthopanax senticosus | Polyphenols | [OMIM]Br-assisted ethanol/NaH₂PO₄ | Aqueous Two-Phase System | Yield increased from 5.66 mg/g to 15.90 mg/g with IL. | nih.gov |

| Psidium guajava leaves | Polyphenolic compounds | Imidazolium-based ILs | Microwave-Assisted Extraction | Extraction yields ranged from 79.5% to 93.8% in one step. | nih.gov |

| Syringa reticulata | Syringin, Oleuropein | [C₄mim]Br-lithium salt | Microwave Pretreatment + UAE | Enhanced extraction amounts of both target compounds. | mdpi.com |

| Apocynum venetum leaves | Flavonoids | [C₄mim][N(CN)₂] aqueous solution | Ultrasonic-Assisted Extraction | Yield of flavonoids increased 32-fold compared to UAE without IL. | mdpi.com |

Membrane-Based Separation Processes

Membrane-based separation is a technology used for the purification and fractionation of bioactive compounds from crude extracts. This process utilizes semi-permeable membranes to separate molecules based on differences in size, shape, or charge. Key membrane processes applicable to the purification of lignans include ultrafiltration (UF) and nanofiltration (NF). mdpi.com

Ultrafiltration is typically used to separate macromolecules. In the context of plant extracts, UF membranes (with molecular weight cut-offs, MWCO, typically ranging from 1 to 100 kDa) can be employed to retain high-molecular-weight compounds like proteins and polysaccharides while allowing smaller molecules like this compound to pass through in the permeate. mdpi.com This step is crucial for clarifying the extract and removing components that can interfere with downstream purification.

Nanofiltration operates on a smaller scale, retaining low-molecular-weight compounds and multivalent ions while allowing monovalent ions and water to pass. NF membranes can be used to concentrate lignans from the UF permeate and to separate them from even smaller impurities like salts and sugars. nih.gov The selection of the appropriate membrane material (e.g., polyethersulfone, polysulfone) and MWCO is critical for achieving efficient separation. mdpi.comnih.gov Studies on lignin (B12514952) purification from biomass extracts have demonstrated that membranes with a 1 kDa cut-off can achieve high retention of phenolic compounds (>80%), indicating the potential for applying this technology to concentrate and purify specific lignans. researchgate.netlu.se

Table 3: Parameters in Membrane-Based Separation of Lignin and Related Phenolic Compounds

| Feed Source | Membrane Process | Membrane Type / MWCO | Key Objective | Results | Reference |

|---|---|---|---|---|---|

| Softwood Black Liquor | Ultrafiltration (UF) | Polysulfone (PS) / 4, 8, 20 kDa | Lignin retention | 80% retention with 4 kDa membrane; 45% with 20 kDa. | nih.gov |

| Black Liquor | Ultrafiltration (UF) | Not specified / 1 kDa | Lignin separation | High lignin retention (>80%) with a sufficiently high flux. | researchgate.netlu.se |

| Sugarcane Bagasse Extract | Ultrafiltration (UF) | Polyethersulfone (PES) / 5 kDa | Lignin purification | Effective concentration of lignin and removal of phenolic acids. | mdpi.com |

| Wheat Bran Extract | Nanofiltration (NF) | Not specified | Purify UF permeate | High retention of impurities with an average flux >200 L/m²h. | lu.se |

Biosynthesis and Metabolic Pathways of 5 Allohydroxymatairesinol

Precursor Compounds and Monolignol Involvement

The biosynthesis of all lignans (B1203133), including 5-Allohydroxymatairesinol, begins with the phenylpropanoid pathway. nih.gov This fundamental metabolic route in plants is responsible for producing a variety of phenolic compounds from the amino acid phenylalanine. nih.gov The initial step involves the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. nih.gov Through a sequence of hydroxylation and methylation reactions, cinnamic acid is converted into other hydroxycinnamic acids, such as p-coumaric acid, caffeic acid, and finally, ferulic acid. nih.govmdpi.com

Ferulic acid is then activated to its coenzyme A ester, feruloyl-CoA, by 4-coumarate:CoA ligase. nih.govmdpi.com Subsequent enzymatic reactions, catalyzed by cinnamoyl-CoA reductase and cinnamyl alcohol dehydrogenase, reduce feruloyl-CoA to the key precursor molecule: the monolignol coniferyl alcohol. nih.govmdpi.com Two molecules of coniferyl alcohol serve as the direct building blocks for the formation of the basic lignan (B3055560) skeleton through an oxidative dimerization process. arkat-usa.orgmdpi.com

Enzymatic Steps and Catalytic Mechanisms

The assembly and modification of the lignan backbone are governed by specific classes of enzymes that catalyze oxidative coupling and subsequent redox transformations.

The pivotal step in lignan biosynthesis is the oxidative coupling of two monolignol units, such as coniferyl alcohol. arkat-usa.org This reaction is facilitated by oxidase enzymes, primarily laccases and peroxidases. arkat-usa.orgmdpi.comnih.gov These enzymes catalyze the one-electron oxidation of the phenolic hydroxyl group of the monolignols, generating resonance-stabilized phenoxy radicals. arkat-usa.orgfrontiersin.org Laccases are copper-containing oxidases, while peroxidases are heme-containing enzymes that typically utilize hydrogen peroxide as a cofactor. mdpi.commdpi.com

The coupling of these radicals can lead to various regioisomeric products. mdpi.com However, in many plants, the stereochemistry and regiochemistry of this coupling are precisely controlled by dirigent proteins (DIRs). arkat-usa.org In the presence of a laccase or peroxidase and a dirigent protein, two coniferyl alcohol radicals couple stereoselectively at the C8 (or β) positions to form the first lignan intermediate, (+)-pinoresinol. arkat-usa.orgnih.gov In the absence of dirigent proteins, a racemic mixture of products is typically formed. arkat-usa.org This initial coupling establishes the core furofuran lignan scaffold from which other lignan types are derived. arkat-usa.org

Following the initial dimerization, the lignan scaffold undergoes a series of modifications, often involving dehydrogenase enzymes. The pathway from pinoresinol (B1678388) to the dibenzylbutyrolactone lignans, such as matairesinol (B191791) (a close structural relative of this compound), is well-established. arkat-usa.org Pinoresinol is sequentially reduced by pinoresinol-lariciresinol reductase (PLR) to form lariciresinol (B1674508) and then secoisolariciresinol (B192356). arkat-usa.orgnsf.gov

A key dehydrogenase enzyme, secoisolariciresinol dehydrogenase (SDH), then catalyzes the oxidative cyclization of secoisolariciresinol to form matairesinol. arkat-usa.orgmdpi.com This reaction is an NAD(P)H-dependent sequential oxidation of one of the diol's alcohol groups to a carboxylic acid, which is followed by an intramolecular cyclization to create the lactone ring characteristic of matairesinol. arkat-usa.orguniprot.org The formation of 7-hydroxymatairesinol epimers, including this compound, represents further downstream modifications of this core structure.

| Enzyme Class/Name | Function | Substrate(s) | Product(s) |

|---|---|---|---|

| Laccases/Peroxidases | Catalyze the one-electron oxidation of monolignols to generate phenoxy radicals for coupling. arkat-usa.orgmdpi.com | Coniferyl alcohol | Coniferyl alcohol radicals |

| Dirigent Protein (DIR) | Guides the stereo- and regio-selective coupling of monolignol radicals. arkat-usa.org | Coniferyl alcohol radicals | (+)-Pinoresinol |

| Pinoresinol-Lariciresinol Reductase (PLR) | Performs sequential reduction of the furofuran ring. arkat-usa.orgnsf.gov | Pinoresinol, Lariciresinol | Lariciresinol, Secoisolariciresinol |

| Secoisolariciresinol Dehydrogenase (SDH) | Catalyzes the oxidative ring closure to form the butyrolactone ring. arkat-usa.orgmdpi.comuniprot.org | Secoisolariciresinol | Matairesinol |

Biotransformation and Interconversion Studies

This compound, once formed, is not metabolically inert. It can undergo further enzymatic and chemical transformations, including epimerization and conversion to other bioactive lignans.

This compound is the specific stereoisomer (7R, 8R, 8’R)-(–)-7-hydroxymatairesinol, also referred to as 7R-HMR or allo-HMR. mdpi.comnih.gov It naturally co-exists with its C7 epimer, (7S, 8R, 8’R)-(–)-7-hydroxymatairesinol (7S-HMR). mdpi.comnih.gov Studies have shown that these two diastereomers can be interconverted. rsc.org The epimerization process is proposed to proceed through the formation of a common carbenium ion intermediate. rsc.org This involves the protonation of the C7 hydroxyl group, followed by the loss of a water molecule to create a stabilized benzylic carbocation. rsc.org Subsequent rehydration of this planar carbenium ion can occur from either face, leading to the formation of either the 7R or 7S epimer. rsc.org This interconversion allows for a dynamic equilibrium between the two isomers under certain conditions. rsc.org

Hydroxymatairesinol (B1246089) epimers, including this compound, are precursors to other significant lignans. Two major transformation pathways have been identified:

Dehydrogenation to Oxomatairesinol : The secondary benzylic alcohol at the C7 position can be oxidized to a ketone, yielding oxomatairesinol. mdpi.com This dehydrogenation has been achieved using transition metal catalysts like palladium or gold and can also occur through photooxidation. mdpi.com The reaction transforms the chiral center at C7 into a carbonyl group. mdpi.com

Hydrogenolysis to Matairesinol : The C7 hydroxyl group can be removed through a hydrogenolysis reaction, converting hydroxymatairesinol directly to matairesinol. mdpi.comresearchgate.net This reaction has been demonstrated using palladium on acidic supports (Pd/C). researchgate.net Interestingly, the reactivity in this transformation is stereospecific, with the 7S-HMR epimer being significantly more reactive than the 7R-HMR epimer (this compound). researchgate.netresearchgate.net

These transformations highlight the central role of hydroxymatairesinol isomers as intermediates in the complex web of lignan metabolism. mdpi.com

| Starting Compound | Reaction Type | Key Reagents/Conditions | Product |

|---|---|---|---|

| 7R-Hydroxymatairesinol (this compound) / 7S-Hydroxymatairesinol | Epimerization | Acidic conditions, proceeds via carbenium ion. rsc.org | Mixture of 7R- and 7S-Hydroxymatairesinol |

| 7R-Hydroxymatairesinol (this compound) / 7S-Hydroxymatairesinol | Dehydrogenation/Oxidation | Palladium or gold catalysts; photooxidation. mdpi.com | Oxomatairesinol |

| 7R-Hydroxymatairesinol (this compound) / 7S-Hydroxymatairesinol | Hydrogenolysis | Pd/C catalyst. researchgate.net | Matairesinol |

In Vitro Mammalian Lignan Formation via Microbiota (Excluding Human Clinical Data)

The biotransformation of plant lignans into mammalian lignans is a critical metabolic process mediated almost exclusively by the intestinal microbiota. mdpi.com In vitro fermentation models are pivotal tools for elucidating the specific metabolic pathways and identifying the bacterial species or consortia responsible for these conversions. nih.gov These experimental setups typically involve the incubation of purified lignan precursors with fecal slurries or isolated microbial cultures from various mammalian sources, allowing for a detailed analysis of the resulting metabolites over time. nih.gov

Studies using in vitro models have demonstrated that the structural characteristics of the precursor lignan significantly influence the nature and yield of the final mammalian lignan products. The gut microbiota possesses a diverse array of enzymes capable of performing sequential reactions, including deglycosylation, demethylation, dehydroxylation, and stereospecific transformations. nih.govresearchgate.net

Research focusing on hydroxymatairesinol isomers has provided insight into their metabolic fate. In vitro incubation of various plant lignans with human fecal microflora has shown that compounds like matairesinol, secoisolariciresinol, lariciresinol, and pinoresinol are converted into the primary mammalian lignans, enterolactone (B190478) and enterodiol (B191174). nih.gov Specifically, when 7-hydroxymatairesinol was incubated with a human fecal inoculum, the primary metabolites identified were enterolactone and 7-hydroxyenterolactone. nih.govresearchgate.net

While direct in vitro evidence detailing the specific microbial conversion to this compound is limited, metabolic studies in rats have confirmed that after administration of 7-hydroxymatairesinol (7-HMR), its diastereomer, allo-7-HMR (this compound), is detected as a metabolite, alongside enterolactone (the major metabolite), hydroxyenterolactone, and enterodiol. cambridge.org This indicates that the gut microbiota possesses the necessary enzymatic capability for this specific epimerization.

The following table summarizes key findings from in vitro studies on the microbial metabolism of various plant lignans into mammalian lignans.

Table 1: In Vitro Microbial Metabolism of Plant Lignans

| Lignan Precursor | Microbial Source | Key Metabolites Formed | Conversion Rate (%) | Primary Findings |

|---|---|---|---|---|

| 7-Hydroxymatairesinol | Human Fecal Inoculum | Enterolactone, 7-Hydroxyenterolactone | ~58% (Total Conversion) | Metabolites were characterized, confirming the pathway to enterolignans. nih.govresearchgate.net |

| Matairesinol | Human Fecal Inoculum | Enterolactone | ~62% | Demonstrated to be a direct precursor to enterolactone. nih.govnih.gov |

| Secoisolariciresinol | Human Fecal Inoculum | Enterodiol, Enterolactone | ~72% | Showed the highest conversion rate among the tested precursors to enterolignans. nih.govresearchgate.net |

| Pinoresinol | Human Fecal Inoculum | Enterolactone, Enterodiol | ~55% | Confirmed as a significant precursor for both major mammalian lignans. nih.gov |

| Arctigenin | Human Fecal Inoculum | Enterolactone, Enterodiol, other metabolites | ~31% | Conversion pathway is more complex, yielding several intermediate metabolites in addition to enterolignans. nih.govresearchgate.net |

| Syringaresinol | Human Fecal Inoculum | Enterolactone, Enterodiol | ~4% | Showed very low conversion rates to mammalian lignans under the tested conditions. nih.govresearchgate.net |

These in vitro studies collectively underscore the indispensable role of the gut microbiota in processing dietary lignans. The conversion of 7-hydroxymatairesinol and its isomers into bioactive compounds like enterolactone and the formation of related structures such as this compound are entirely dependent on these microbial enzymatic actions. cambridge.orgresearchgate.net

Chemical Synthesis and Derivatization of 5 Allohydroxymatairesinol

Total Synthesis Approaches to Lignan (B3055560) Skeletons

The total synthesis of complex natural products like lignans (B1203133) allows for absolute control over stereochemistry and provides pathways to analogs that are inaccessible through semi-synthesis. While a specific total synthesis for 5-allohydroxymatairesinol is not extensively documented, general strategies for constructing the dibenzylbutyrolactone lignan core are well-established.

Stereoselectivity is paramount in lignan synthesis due to the presence of multiple chiral centers that dictate the molecule's biological function. Researchers have developed various strategies to control the three-dimensional arrangement of atoms during synthesis.

Key approaches include:

Chiral Auxiliaries: Using a temporary chiral molecule to guide the stereochemical outcome of a reaction. For instance, the Evans' group has utilized chiral auxiliaries for stereoselective methylation in the synthesis of lignan precursors. nih.gov

Catalytic Asymmetric Reactions: Employing chiral catalysts to favor the formation of one enantiomer or diastereomer over others. L-proline-catalyzed asymmetric cross-aldol reactions have been used to introduce the initial stereocenters with excellent selectivity in the synthesis of lignans like (-)-podophyllotoxin. nih.gov

Substrate-Controlled Reactions: Leveraging the existing stereocenters in a molecule to direct the stereochemistry of newly formed centers. This is common in intramolecular reactions like cyclizations.

Biomimetic Approaches: Mimicking the proposed biosynthetic pathways, which often involve oxidative coupling of phenylpropanoid units. While early enzymatic studies often led to racemic mixtures, the discovery of dirigent proteins that orient free radicals for stereoselective coupling has inspired synthetic strategies. nih.gov

A notable strategy for related cyclolignans involves the photocyclization of a chiral atropisomeric amide ester, which can be prepared from aromatic aldehydes and a chiral auxiliary like L-prolinol. This highlights the sophisticated methods employed to achieve the precise stereochemistry required for biologically active lignans.

Modular synthesis provides a flexible and efficient route to produce a library of related compounds, or analogs, from common intermediates. This approach is invaluable for structure-activity relationship (SAR) studies. A convergent synthesis of dibenzyl butyrolactone lignans, the structural class of this compound, has been reported utilizing an acyl-Claisen rearrangement to stereoselectively prepare a key intermediate. nih.gov This route enables the modification of the lignan structure to generate various derivatives, such as 5-hydroxymethyl analogs. nih.gov

Palladium-catalyzed reactions, such as the Catellani reaction, have also been employed for the modular and convergent synthesis of lignan derivatives, allowing for the formation of multiple carbon-carbon bonds in a single step. researchgate.net Such strategies are highly efficient for building molecular diversity from simple, readily available starting materials.

Semi-Synthetic Transformations from Hydroxymatairesinol (B1246089) Diastereomers

Semi-synthesis, which involves the chemical modification of a readily available natural product, is a practical approach for obtaining this compound (7R-HMR). The primary starting material is a diastereomeric mixture of 7S-hydroxymatairesinol (the major isomer in nature) and 7R-hydroxymatairesinol, often extracted from the knots of Norway spruce (Picea abies). nih.govresearchgate.net

A key method for isolating this compound (7R-HMR) relies on the different reaction kinetics of its diastereomer, 7S-HMR, with reducing agents. researchgate.net Specifically, the 7S isomer is reduced to (-)-matairesinol much faster than the 7R isomer when treated with sodium borohydride (B1222165) (NaBH₄). nih.gov This kinetic resolution allows for the enrichment of 7R-HMR in the reaction mixture, from which it can be more easily purified. researchgate.net

The reaction is typically performed by dissolving the diastereomeric mixture in a solvent like THF/water, cooling it to 0 °C, and adding NaBH₄ portion-wise. nih.gov By carefully monitoring the reaction progress, it is possible to stop the reaction when most of the 7S-HMR has been converted to matairesinol (B191791), leaving the desired 7R-HMR largely unreacted. nih.gov

| Time (hours) | 7S-HMR (%) | 7R-HMR (%) | Matairesinol (%) |

|---|---|---|---|

| 0 | 34.7 | 65.3 | 0 |

| 1 | 10.3 | 62.8 | 26.9 |

| 2 | 3.5 | 60.8 | 35.7 |

| 3.5 | 0 | 56.1 | 43.9 |

Data based on a starting mixture with a 7S-HMR to 7R-HMR ratio of approximately 2:3.8.

Another approach involves the catalytic hydrogenolysis of hydroxymatairesinol over a palladium-on-carbon (Pd/C) catalyst, which quantitatively yields (-)-matairesinol. researchgate.netnih.gov This product can then be used in further synthetic routes. nih.gov

The oxidation of hydroxymatairesinol diastereomers can lead to various products depending on the oxidant and the stereochemistry of the starting material. The oxidation of the secondary alcohol at the C7 position is a common transformation.

DDQ-Mediated Oxidation: The reaction of hydroxymatairesinol isomers with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) shows significant differences based on stereochemistry. researchgate.net These differences are attributed to varying stereoelectronic effects and conformational structures of the isomers, which dictate the reaction site and subsequent products. One of the key products obtained from this reaction is oxomatairesinol, with reported yields of 25%. researchgate.net

Catalytic Oxidation: The selective aerobic oxidation of hydroxymatairesinol to oxomatairesinol can be achieved using heterogeneous gold (Au) or gold-palladium (Au-Pd) catalysts. abo.fi This method represents a greener alternative to stoichiometric oxidants.

Enzymatic Oxidation: Biocatalysts, such as dye-decolorizing peroxidases (DyPs), have immense potential for the oxidation of lignin-related phenolic compounds. researchgate.net These enzymes can catalyze the oxidation of substrates via the formation of radicals, leading to dimerization or other transformations. researchgate.net

| Reagent/Catalyst | Key Product | Reference |

|---|---|---|

| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Oxomatairesinol | researchgate.net |

| Au, Pd, or Au-Pd heterogeneous catalysts with O₂ | Oxomatairesinol | abo.fi |

| Dye-decolorizing Peroxidases (DyPs) | Dimeric isomers and other oxidation products | researchgate.net |

The benzylic hydroxyl group at the C7 position of hydroxymatairesinol is susceptible to displacement by nucleophiles, enabling the synthesis of various derivatives. nih.gov These reactions are believed to proceed through different mechanisms depending on the pH. Under basic conditions, the reaction likely involves a quinone methide intermediate, while an acid-catalyzed reaction proceeds via a carbonium ion mechanism. nih.govrsc.org

Treating hydroxymatairesinol in alcoholic basic solutions, for example, results in the diastereoselective formation of 7-alkoxy ethers. nih.gov This reactivity allows for the introduction of a wide range of functional groups at the C7 position, yielding novel lignan derivatives for further study. nih.govrsc.org Another powerful method for modifying the C7 position is the Mitsunobu reaction. This reaction can be used to invert the stereochemistry of the hydroxyl group, for example, converting 7S-HMR into an esterified form of 7R-HMR. Subsequent hydrolysis of the ester yields the this compound (7R-HMR). nih.govresearchgate.net

Rearrangement Reactions (e.g., Acidic and Basic Conditions)

Rearrangement reactions of this compound and its diastereomer, 7S-hydroxymatairesinol, are critical for interconverting stereoisomers and understanding their stability under different chemical environments.

Under acidic conditions, lignans can be susceptible to degradation and rearrangement. rsc.orgnih.gov While specific acid-catalyzed rearrangements for this compound are not extensively detailed in the reviewed literature, the general behavior of related lignans suggests that acid treatment can lead to complex reaction mixtures. rsc.org

A significant rearrangement has been demonstrated through the epimerization of the C7 hydroxyl group, effectively converting 7S-hydroxymatairesinol into 7R-hydroxymatairesinol (this compound). This conversion is achieved via a Mitsunobu reaction, which proceeds with an inversion of stereochemistry at the C7 position. mdpi.comnih.govresearchgate.net The reaction involves the activation of the hydroxyl group with a phosphine (B1218219) and an azodicarboxylate, followed by nucleophilic attack. organic-chemistry.orgchemistrysteps.comwikipedia.org Subsequent hydrolysis of the resulting ester yields the epimerized alcohol. mdpi.comnih.govresearchgate.net This method provides a synthetic route to this compound from its more abundant diastereomer. nih.gov

Information regarding specific base-catalyzed rearrangement reactions of this compound is limited in the current body of scientific literature. However, it is known that base-catalyzed autoxidation can occur in related lignans, suggesting that this compound might also be sensitive to basic conditions, potentially leading to oxidative degradation products. nih.gov

Derivatization for Enhanced Reactivity or Specific Applications

The derivatization of this compound is a key strategy for modifying its chemical properties, which can be useful for subsequent synthetic transformations or for exploring structure-activity relationships.

The hydroxyl groups of this compound offer reactive sites for the introduction of various functional groups. Esterification is a common method for derivatization. For instance, during the Mitsunobu-mediated epimerization of 7S-hydroxymatairesinol, a p-nitrobenzoate ester intermediate is formed. nih.gov This ester serves as a functionalized derivative that facilitates the stereochemical inversion at the C7 position. nih.gov

While direct esterification of the 7'-hydroxyl group in the related lignan 7'-hydroxymatairesinol can be challenging due to rapid intramolecular cyclization, a three-step strategy has been developed to yield various ester derivatives. acs.org A similar approach could potentially be applied to this compound. Furthermore, the esterification of the related lignan matairesinol to afford a matairesinyl 4,4'-bistriflate demonstrates a method to enhance the reactivity of the phenolic hydroxyl groups, making them good leaving groups for subsequent deoxygenation reactions. researchgate.net

The synthesis of 9-norlignans from hydroxymatairesinol showcases a broader scope of derivatization, involving a retro-aldol-type reaction to generate various functionalities at the C9 position, including carboxylic acids, esters, and alcohols. mdpi.com These transformations highlight the potential for creating a diverse library of this compound derivatives.

The stereochemistry of this compound is crucial for its biological activity, necessitating effective methods for chiral resolution and enantiomeric enrichment.

One of the primary strategies for obtaining enantiomerically enriched this compound is through the kinetic resolution of a diastereomeric mixture of 7S- and 7R-hydroxymatairesinol. mdpi.comnih.govresearchgate.net This has been successfully achieved using sodium borohydride (NaBH₄) as a reducing agent. nih.gov The 7S-diastereomer is reduced to (-)-matairesinol at a faster rate than the 7R-diastereomer (this compound). nih.gov By carefully controlling the reaction time, it is possible to obtain a mixture enriched in this compound. nih.gov

The progress of this kinetic resolution can be monitored by High-Performance Liquid Chromatography (HPLC), which allows for the clear separation and quantification of the diastereomers and the reduction product. nih.gov

Interactive Data Table: HPLC Monitoring of Kinetic Resolution of 7S/7R-Hydroxymatairesinol Mixture

| Time (hours) | 7S-HMR (%) | 7R-HMR (this compound) (%) | (-)-Matairesinol (%) |

| 0 | 35.0 | 65.0 | 0.0 |

| 1 | 15.0 | 55.0 | 30.0 |

| 2 | 5.0 | 45.0 | 50.0 |

| 4 | 1.2 | 12.5 | 31.1 |

Data derived from a study on the enrichment of 7R-HMR by hydride reduction. nih.gov The initial ratio of 7S-HMR to 7R-HMR was approximately 2:3.8.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and analysis of lignan stereoisomers. hplc.euchromatographyonline.comchiralpedia.com The separation of diastereomers, such as 7S- and 7R-hydroxymatairesinol, can be achieved on achiral stationary phases due to their different physical properties. nih.govnih.gov For the separation of enantiomers, chiral stationary phases are employed. chromatographyonline.comchiralpedia.com

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of 5-allohydroxymatairesinol from complex matrices and for the assessment of its purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of lignans (B1203133) like this compound. It offers high resolution and sensitivity, making it suitable for both qualitative and quantitative analysis. A key application of HPLC in the context of this compound is in monitoring its synthesis and purification, allowing for the clear distinction between the target compound and its stereoisomers.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common mode used for the analysis of moderately polar compounds such as this compound. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

For the analysis of this compound, a preparative HPLC method has been reported utilizing a Discovery HSF5 column (25 cm × 21.2 mm, 10 μm). The separation was achieved using a gradient elution with a mobile phase consisting of two solutions: solution A being water with 0.1% formic acid, and solution B being a mixture of acetonitrile (B52724) and methanol (B129727) (3:7) with 0.1% formic acid. The initial mobile phase composition was 78% A and 22% B, with a flow rate of 20 mL/min. This method proved effective in monitoring the chemical reactions involved in the synthesis of this compound.

Table 1: Exemplary Reversed-Phase HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | Discovery HSF5 |

| Dimensions | 25 cm × 21.2 mm |

| Particle Size | 10 μm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile/Methanol (3:7) with 0.1% Formic Acid |

| Gradient | Initial conditions: 78% A, 22% B |

| Flow Rate | 20 mL/min |

The separation of diastereomers, such as this compound from its corresponding (7S)-hydroxymatairesinol epimer, is a significant analytical challenge. Chiral high-performance liquid chromatography (chiral HPLC) is the technique of choice for such separations. This method utilizes a chiral stationary phase (CSP) that can interact differently with the stereoisomers, leading to their differential retention and, consequently, their separation. nih.gov

While a specific chiral HPLC method for the baseline separation of this compound has not been detailed in the provided search results, the general applicability of this technique for lignan (B3055560) stereoisomers is well-established. researchgate.netresearchgate.net Both normal-phase and reversed-phase chiral HPLC can be employed, with the choice of the CSP being critical for achieving the desired separation. researchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the analytes and the chiral selector on the stationary phase, leading to differences in their elution times. sigmaaldrich.com

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another powerful tool for the analysis of lignans. For volatile or semi-volatile compounds, GC offers high resolution and sensitivity. However, for polar and non-volatile compounds like this compound, derivatization is typically required to increase their volatility and thermal stability.

A common derivatization technique for lignans is silylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. researchgate.net This process significantly enhances their volatility, making them amenable to GC analysis. GC-MS analysis of extracts from the root neck of Norway spruce has successfully identified the two diastereomers of hydroxymatairesinol (B1246089): 7(S)-hydroxymatairesinol and 7(R)-allo-hydroxymatairesinol. While specific GC parameters for this compound are not extensively detailed, typical GC-MS methods for lignan analysis involve the use of a capillary column with a nonpolar stationary phase and a temperature-programmed oven to ensure efficient separation of the derivatized compounds.

Spectroscopic and Spectrometric Techniques for Structural Elucidation and Quantification

Spectroscopic and spectrometric techniques are vital for the unambiguous structural elucidation of this compound and for its quantification. Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for determining the detailed molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound (also referred to as 7R-HMR), comprehensive ¹H and ¹³C NMR data have been acquired and assigned, confirming its structure and stereochemistry.

The complete assignment of the proton and carbon signals was achieved using a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

The ¹H NMR spectrum of this compound in deuterochloroform (CDCl₃) shows characteristic signals for the aromatic protons, methoxy (B1213986) groups, and the protons of the lignan skeleton. A crucial signal for confirming the allo configuration is the chemical shift of the proton at position 7 (H-7).

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule, including the carbonyl carbon of the lactone ring, the aromatic carbons, and the aliphatic carbons of the core structure.

Table 2: ¹H NMR Spectroscopic Data for this compound (7R-HMR) in CDCl₃

| Proton | Chemical Shift (δ, ppm) |

| H-7 | 4.40 (d, J = 7.8 Hz) |

| Aromatic Protons | 6.42 - 6.82 |

| Methoxy Protons | 3.74, 3.79 |

Table 3: ¹³C NMR Spectroscopic Data for this compound (7R-HMR) in CDCl₃

| Carbon | Chemical Shift (δ, ppm) |

| C-9' (Lactone C=O) | 179.0 |

| Aromatic Carbons | 107.9 - 146.9 |

| C-7 | 74.4 |

| Methoxy Carbons | 55.7 |

| Aliphatic Carbons | 35.0, 46.2 |

The detailed analysis of these NMR spectra, particularly the coupling constants and the correlations observed in the 2D spectra, allows for the unambiguous assignment of the relative stereochemistry of this compound.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique utilized for the detailed characterization and quantification of this compound. This method involves ionizing the compound to generate charged molecules and molecular fragments, which are then separated based on their mass-to-charge ratio (m/z). khanacademy.org The resulting mass spectrum provides a distinct fragmentation pattern, or "fingerprint," that is characteristic of the molecule's structure. youtube.com This capability is crucial for confirming the identity of this compound and for elucidating its structural features.

The high sensitivity of MS allows for the detection of trace amounts of the compound, making it an invaluable tool in various research applications. When coupled with chromatographic separation techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), MS offers enhanced specificity and resolving power for analyzing complex mixtures.

HPLC-ESI-MS/MS

High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS) is a highly sensitive and specific method for the analysis of this compound. In this technique, HPLC first separates the compound from other components in a sample matrix. The eluent from the HPLC is then introduced into the mass spectrometer through an electrospray ionization (ESI) source, which generates gaseous ions from the analyte molecules.

Tandem mass spectrometry (MS/MS) further enhances the analytical power by subjecting the selected precursor ions of this compound to collision-induced dissociation, which breaks them into smaller product ions. nih.gov This process provides detailed structural information and allows for highly selective and sensitive quantification using techniques like multiple reaction monitoring (MRM). nih.govwaters.com The specificity of MRM allows for the accurate measurement of this compound even in complex biological matrices.

Key Parameters for HPLC-ESI-MS/MS Analysis:

| Parameter | Typical Conditions |

| HPLC Column | C18 reversed-phase |

| Mobile Phase | Gradient of water with formic acid and acetonitrile |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MS/MS Transition | Precursor Ion (e.g., [M-H]⁻) → Product Ion(s) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique for the analysis of this compound. amazonaws.comresearchgate.net This method is particularly suitable for volatile and thermally stable compounds. thermofisher.com For non-volatile compounds like lignans, a derivatization step is often required to increase their volatility and thermal stability. thermofisher.com This typically involves converting polar functional groups, such as hydroxyl groups, into less polar derivatives like trimethylsilyl (TMS) ethers.

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. researchgate.net The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). thermofisher.com The resulting mass spectra, with their characteristic fragmentation patterns, are used for identification and quantification. amazonaws.com GC-MS offers high chromatographic resolution and is a powerful tool for separating and identifying isomers. nih.gov

Typical GC-MS Parameters for Lignan Analysis:

| Parameter | Typical Conditions |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC Column | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound with a high degree of confidence. fiveable.menih.gov Unlike standard MS, which measures nominal mass, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas (isobars) by measuring their exact masses to several decimal places. This capability is invaluable for the unambiguous identification of this compound in complex samples and for the characterization of its metabolites. azolifesciences.com

HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass analyzers, offer high resolving power and mass accuracy. nih.govnih.gov This allows for the confident assignment of molecular formulas based on the measured mass-to-charge ratio. nih.gov The high sensitivity and specificity of HRMS also make it a powerful tool for quantitative studies. azolifesciences.com

Advantages of HRMS in the Analysis of this compound:

| Feature | Benefit |

| High Mass Accuracy | Enables confident determination of the elemental formula. fiveable.me |

| High Resolving Power | Allows for the separation of isobaric interferences. nih.gov |

| High Sensitivity | Facilitates the detection and quantification of low-abundance species. |

| Structural Elucidation | Provides detailed information on fragmentation patterns for structural confirmation. |

Integrated Analytical Approaches

The comprehensive characterization and quantification of this compound often necessitate the use of integrated analytical approaches that combine multiple techniques. nih.gov A common strategy involves coupling a high-resolution separation technique, such as HPLC or GC, with a highly sensitive and specific detection method like tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS). nih.gov This hyphenated approach allows for the separation of this compound from complex matrices while simultaneously providing detailed structural information and accurate quantification.

For instance, the use of HPLC-MS/MS allows for the robust quantification of this compound in biological fluids. nih.gov Furthermore, integrating data from other spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, can provide complementary structural information to confirm the identity and stereochemistry of the compound.

Method Validation and Quantification Strategies

For the reliable quantification of this compound, it is essential to develop and validate the analytical methods used. researchgate.net Method validation ensures that the analytical procedure is suitable for its intended purpose and provides accurate, precise, and reproducible results. researchgate.net Key validation parameters include linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

Key Method Validation Parameters:

| Parameter | Description |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov |

| Accuracy | The closeness of the measured value to the true value. researchgate.net |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net |

| Selectivity | The ability of the method to accurately measure the analyte in the presence of other components that may be expected to be present in the sample. researchgate.net |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |

Quantification is typically achieved by constructing a calibration curve using standards of known concentrations. An internal standard, a compound with similar chemical properties to this compound, is often added to the samples and standards to correct for variations in sample preparation and instrument response.

Mechanistic and Preclinical Biological Research of 5 Allohydroxymatairesinol

In Vitro Biochemical Investigations

Antioxidant Activity in Cell-Free and Cellular Models (e.g., Lipid Peroxidation, Radical Scavenging, LDL Oxidation, Macrophage Oxidative Stress)

Dedicated studies specifically isolating and evaluating the antioxidant activity of 5-Allohydroxymatairesinol in cell-free or cellular models were not identified in a comprehensive review of scientific literature. While its precursor, hydroxymatairesinol (B1246089) (HMR), has been reported to possess antioxidant properties, specific data on this compound's capacity for radical scavenging, or its effects on lipid peroxidation, LDL oxidation, and macrophage oxidative stress, are not available. regulations.govnih.gov

Investigation of Macrophage Cholesterol Efflux Enhancement

There is no available scientific literature detailing the investigation of this compound's effects on macrophage cholesterol efflux.

Cellular Cytotoxicity Assays (e.g., MTT assay on cancer cell lines, without clinical human trial data)

Specific studies using cellular cytotoxicity assays, such as the MTT assay, to evaluate the effect of isolated this compound on cancer cell lines have not been reported in the available preclinical research.

Antiviral Activity in In Vitro Models (e.g., VZV replication)

There is no available scientific literature from in vitro models investigating the potential antiviral activity of this compound, including against Varicella-Zoster Virus (VZV) replication.

Preclinical Animal Models for Biological Activity Exploration (Excluding Clinical Human Data)

Direct preclinical studies in animal models focusing on the biological activity of isolated this compound are limited. However, research on its closely related precursor lignan (B3055560), hydroxymatairesinol (HMR)—of which this compound is a known constituent—provides some context for its potential biological effects. cambridge.org

Chemopreventive Effects in Rodent Carcinogenesis Models (e.g., DMBA-induced mammary carcinoma, ApcMin mice)

While no studies have exclusively examined the chemopreventive effects of this compound, research on HMR has demonstrated notable activity in rodent models of carcinogenesis. These findings are relevant as this compound is a stereoisomer of HMR and is present in HMR extracts. cambridge.org

In a dimethylbenz[a]anthracene (DMBA)-induced mammary carcinoma model in rats, dietary administration of HMR was shown to inhibit the development of new tumors and slow the growth of existing ones. regulations.gov Similarly, in the adenomatous polyposis coli (Apc)Min mouse model, which is genetically predisposed to intestinal tumors, HMR demonstrated a significant chemopreventive effect. nih.gov Mice fed a diet containing HMR had a significantly lower number of adenomas in the small intestine compared to control groups. nih.gov The mechanism appeared to be mediated through the Apc-β-catenin pathway, as HMR treatment restored the nuclear β-catenin levels in adenoma tissue to those observed in the surrounding healthy mucosa. nih.gov

Another study investigating the influence of HMR on uterine carcinogenesis in rats found that diets containing HMR significantly reduced the incidence of uterine adenocarcinoma. nih.gov

Table 1: Summary of Chemopreventive Effects of Hydroxymatairesinol (HMR) in Rodent Models Note: These data are for the precursor compound Hydroxymatairesinol (HMR), not this compound.

| Model | Carcinogen/Genetic Factor | Key Findings | Reference |

| Rat Mammary Carcinoma | DMBA | Inhibited development of new tumors; slowed growth of existing tumors. | regulations.gov |

| Apc(Min) Mice | Apc gene mutation | Significantly reduced the mean number of small intestine adenomas. | nih.gov |

| Rat Uterine Carcinogenesis | N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG) | Significantly reduced incidence of uterine adenocarcinoma. | nih.gov |

Metabolic Modulation in Diet-Induced Models (e.g., High-Fat Diet Mice)

In this preclinical model, both the purified 7-HMR and the extract demonstrated an ability to mitigate weight gain and fat accumulation. abo.ficambridge.orgnih.gov Specifically, the administration of 7-HMR and the total extract limited the increase in body weight and fat mass in HFD-fed mice. cambridge.orgnih.gov Furthermore, the size of epididymal adipocytes was observed to be smaller, and there was a notable reduction in liver steatosis. cambridge.orgnih.gov

The study also highlighted the positive impact of these lignan preparations on lipid and glucose metabolism. abo.ficambridge.orgnih.gov In mice treated with the Picea abies extract, there was a decrease in serum cholesterol, LDL, and triglycerides. cambridge.orgnih.gov Both the purified 7-HMR and the extract led to improved sugar metabolism, evidenced by a significant decrease in insulin (B600854) secretion and insulin resistance. cambridge.orgnih.gov The expression of several metabolic genes that were modulated by the high-fat diet was also reversed by the lignan administration. cambridge.orgnih.gov

In vitro experiments using the 3T3-L1 adipogenesis model complemented these findings. The metabolites of 7-HMR, namely enterolactone (B190478) (ENL) and enterodiol (B191174) (END), were found to inhibit the differentiation of these cells by 40%. cambridge.org This was accompanied by the inhibited expression of key adipogenic genes. cambridge.org Additionally, these metabolites were shown to reduce the uptake of triglycerides in hepatoma cells. cambridge.org

These findings suggest that lignans (B1203133) like 7-hydroxymatairesinol, and potentially this compound, may exert beneficial effects on metabolic dysregulation induced by a high-fat diet. The observed effects appear to be mediated through the modulation of adipogenesis, lipid metabolism, and glucose homeostasis. cambridge.orgresearchgate.net

Table 1: Effects of 7-Hydroxymatairesinol (7-HMR) and Total Picea abies Extract (TEP) in High-Fat Diet (HFD) Mice cambridge.orgnih.gov

| Parameter | HFD + 7-HMR | HFD + TEP |

| Body Weight Increase | Limited | Limited |

| Fat Mass Increase | Limited | Limited |

| Epididymal Adipocyte Size | Smaller | Smaller |

| Liver Steatosis | Reduced | Reduced |

| Serum Cholesterol | No significant change | Decreased |

| Serum LDL | No significant change | Decreased |

| Serum Triglycerides | No significant change | Decreased |

| Insulin Secretion | Decreased | Decreased |

| Insulin Resistance | Decreased | Decreased |

Structure-Activity Relationship (SAR) Studies and Molecular Interactions

The stereochemistry of lignans plays a crucial role in their biological activity. jst.go.jpoup.com The specific spatial arrangement of atoms in these molecules can significantly influence their pharmacological effects. jst.go.jp While specific structure-activity relationship studies for this compound were not identified in the provided search results, the broader class of lignans has been the subject of such investigations.

Research on various lignans has demonstrated that different stereoisomers can exhibit distinct biological activities. jst.go.jpoup.com For instance, studies on butane-type lignans have shown that all stereoisomers of dihydroguaiaretic acid possess both antibacterial and antifungal properties. oup.com In contrast, for other lignan derivatives, the biological activity was found to be stereospecific. jst.go.jp The presence and orientation of hydroxyl groups can also impact activity, as seen with secoisolariciresinol (B192356) stereoisomers, which were found to be inactive in a larvicidal assay. jst.go.jp

Furthermore, the absolute configurations of chiral carbons in the lignan structure are a critical determinant of their biological effects. jst.go.jp For some lignans, a specific enantiomer may exhibit potent activity, while its counterpart may be less active or even inactive. jst.go.jp This highlights the importance of synthesizing and testing individual stereoisomers to fully understand their structure-activity relationships. jst.go.jp In flaxseed, it has been observed that several lignans, including secoisolariciresinol, matairesinol (B191791), and lariciresinol (B1674508), are present predominantly as a single enantiomer. nih.gov

Given the established importance of stereochemistry for the biological activity of lignans, it is highly probable that the specific stereochemical configuration of this compound is a key factor in its own biological and biochemical profile. However, without specific studies on this compound, any detailed structure-activity relationships remain to be elucidated.

Detailed information regarding the specific ligand-target interactions of this compound in in vitro systems is not available in the provided search results. Elucidating these interactions is a critical step in understanding the molecular mechanisms underlying the biological activities of a compound. Such studies would typically involve techniques like binding assays with purified receptors or enzymes, and cellular assays to determine the effect on specific signaling pathways. While the metabolic effects of the related compound 7-hydroxymatairesinol have been observed, the precise molecular targets through which it and its metabolites exert these effects have not been fully detailed. cambridge.org Further research is required to identify the specific proteins and cellular components with which this compound interacts to produce its physiological effects.

Future Research Directions for 5 Allohydroxymatairesinol Studies

Advancements in Sustainable Sourcing and Production

Currently, 5-Allohydroxymatairesinol is known as a minor stereoisomer of 7-hydroxymatairesinol, which is found in plants like the Norway spruce (Picea abies) nih.gov. Future research should focus on more sustainable and scalable production methods beyond extraction from natural sources.

One promising avenue is the exploration of plant cell cultures . In vitro cultures of plants, such as flax (Linum usitatissimum), have been shown to be a viable platform for producing various lignans (B1203133) mdpi.comresearchgate.net. Developing cell culture systems for high-yield production of this compound could offer a controlled and sustainable supply, independent of geographical and seasonal constraints.

Furthermore, microbial fermentation presents a highly attractive alternative. Metabolic engineering of yeasts, like Saccharomyces cerevisiae, and bacteria has been successful in producing a range of valuable bioproducts from simple feedstocks like glucose or lignin (B12514952), a component of plant biomass patsnap.comasm.org. Future work could involve engineering microbial chassis to express the necessary biosynthetic pathways for this compound production patsnap.comoup.com. This approach not only offers scalability but also aligns with the principles of a circular bio-economy by potentially utilizing waste lignocellulosic biomass nih.govillinois.edu.

| Production Strategy | Potential Advantages | Key Research Focus |

| Plant Cell Culture | Controlled environment, consistent yield, reduced land use. | Optimization of culture conditions, genetic engineering of cell lines for enhanced production. |

| Microbial Fermentation | High scalability, use of renewable feedstocks, rapid production cycles. | Identification and engineering of biosynthetic pathways, optimization of fermentation parameters. |

Development of Novel Synthetic Routes and Analog Libraries

The chemical synthesis of this compound and its analogs is a critical area for future research, enabling access to larger quantities for biological testing and the exploration of structure-activity relationships.

Green chemistry approaches should be at the forefront of synthetic strategy development. This includes the use of environmentally benign solvents, catalysts, and reagents to minimize waste and energy consumption nih.gov. For instance, chemoenzymatic synthesis, which combines the selectivity of enzymes with the efficiency of chemical reactions, offers a powerful tool for the stereoselective synthesis of complex natural products like lignans nih.govmonash.edu. The synthesis of 7R-HMR (allo-hydroxymatairesinol) has been reported via epimerization of the more abundant 7S-HMR, a process that could be further optimized using green chemistry principles nih.gov.

The development of novel synthetic routes will also facilitate the creation of analog libraries . By systematically modifying the structure of this compound, researchers can probe the key molecular features responsible for its biological activity. This can lead to the identification of derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties.

| Synthetic Approach | Key Principles | Application to this compound |

| Green Chemistry | Waste reduction, use of renewable resources, energy efficiency. | Development of eco-friendly synthetic pathways. |

| Chemoenzymatic Synthesis | High selectivity and specificity of enzymes. | Stereoselective synthesis of this compound and its analogs. |

| Analog Library Development | Systematic structural modification. | Exploration of structure-activity relationships and optimization of biological activity. |

Refinement of Analytical Methodologies for Complex Matrices

To understand the biological fate and potential applications of this compound, robust analytical methods for its detection and quantification in complex biological matrices (e.g., plasma, urine, tissue) are essential.

Future research should focus on the development and validation of advanced analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This technique offers high sensitivity and selectivity, making it ideal for quantifying trace amounts of metabolites in complex samples ekb.egeuropeanreview.orgnih.gov. The development of specific LC-MS/MS methods for this compound will be crucial for pharmacokinetic and metabolism studies.